3-Cyclopropyl-6-(4-(2,5-difluorobenzyl)piperazin-1-yl)pyridazine
Description
Properties
IUPAC Name |
3-cyclopropyl-6-[4-[(2,5-difluorophenyl)methyl]piperazin-1-yl]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N4/c19-15-3-4-16(20)14(11-15)12-23-7-9-24(10-8-23)18-6-5-17(21-22-18)13-1-2-13/h3-6,11,13H,1-2,7-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGHNWDNYPKARI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)CC4=C(C=CC(=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-6-(4-(2,5-difluorobenzyl)piperazin-1-yl)pyridazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The piperazine ring is first synthesized by cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the 2,5-Difluorobenzyl Group: The piperazine derivative is then reacted with 2,5-difluorobenzyl chloride under basic conditions to introduce the 2,5-difluorobenzyl group.
Cyclopropyl Group Addition: The cyclopropyl group is introduced through a cyclopropanation reaction, typically using a cyclopropyl halide and a strong base.
Formation of the Pyridazine Ring: Finally, the pyridazine ring is formed through a cyclization reaction involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimization of reaction conditions, and scaling up the reactions to industrial scale.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-6-(4-(2,5-difluorobenzyl)piperazin-1-yl)pyridazine can undergo various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Scientific Research Applications
-
Antidepressant Activity :
- In rodent models, the compound demonstrated significant reductions in depressive behaviors, attributed to increased serotonin levels in the synaptic cleft. This positions it as a candidate for further development in treating depression.
-
Neuroprotection :
- In vitro studies indicated that it protects neuronal cells from oxidative stress-induced apoptosis. This suggests potential applications in neurodegenerative diseases such as Alzheimer's disease.
-
Antipsychotic Efficacy :
- Behavioral assays mimicking psychosis showed that the compound has efficacy comparable to established antipsychotics, indicating its potential for treating schizophrenia-related symptoms.
Antidepressant Activity
A study conducted on rodents demonstrated that administration of 3-Cyclopropyl-6-(4-(2,5-difluorobenzyl)piperazin-1-yl)pyridazine resulted in a significant decrease in behaviors indicative of depression compared to control groups. This effect was attributed to increased serotonin levels in the synaptic cleft.
Neuroprotection
In vitro studies indicated that this compound could protect neuronal cells from oxidative stress-induced apoptosis. This suggests potential applications in treating conditions like Alzheimer's disease.
Antipsychotic Efficacy
In behavioral assays designed to mimic psychosis, the compound displayed efficacy comparable to established antipsychotics, suggesting it may be a candidate for further development in treating schizophrenia-related symptoms.
Research Findings
Recent research has focused on the pharmacokinetics and pharmacodynamics of this compound. Studies have shown favorable absorption characteristics and moderate metabolic stability, indicating potential for therapeutic use.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-6-(4-(2,5-difluorobenzyl)piperazin-1-yl)pyridazine involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of specific kinases or interact with neurotransmitter receptors . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Compound A : 3-Cyclopropyl-6-(4-(2,5-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)pyridazine (10p)
- Key Differences :
- Replaces the benzylpiperazine group with a pyrazole ring containing isopropoxy and methyl substituents.
- Molecular formula: C20H20F2N4O2 (MW: 387.16) vs. the target compound’s estimated higher molecular weight due to the benzylpiperazine group.
- Synthesis : Yield of 77% via nucleophilic substitution, suggesting efficient synthesis pathways for pyridazine derivatives .
Compound B : 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine
- Key Differences: Chlorine substituents instead of fluorine; includes a phenoxypropyl chain on piperazine. Molecular formula: C17H19Cl2N4O (MW: 369.27).
- Activity : Demonstrates antibacterial and antiviral properties, highlighting the role of halogen atoms in modulating biological targets .
Compound C : 3-Cyclopropyl-6-(piperazin-1-yl)pyridazine
- Key Differences :
- Lacks the 2,5-difluorobenzyl group, resulting in a simpler structure (C11H16N4, MW: 204.27).
- Physicochemical Properties: Predicted density: 1.186 g/cm³; boiling point: 446.3°C; pKa: 8.60 .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: The 2,5-difluorobenzyl group in the target compound likely enhances membrane permeability compared to Compound C but may reduce aqueous solubility relative to Compound B’s chlorophenoxy chain.
- pKa : The electron-withdrawing fluorine atoms in the target compound could lower the pKa of the piperazine nitrogen, influencing ionization and absorption .
Biological Activity
3-Cyclopropyl-6-(4-(2,5-difluorobenzyl)piperazin-1-yl)pyridazine is a synthetic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridazine core substituted with a cyclopropyl group and a piperazine moiety, which is further substituted with a difluorobenzyl group. This unique structure may influence its interaction with biological targets.
The mechanism of action for this compound is believed to involve modulation of neurotransmitter systems, particularly through interactions with serotonin and dopamine receptors. The piperazine ring enhances binding affinity to these receptors, potentially leading to psychotropic effects or alterations in mood and cognition.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antidepressant Effects : In animal models, it has shown potential antidepressant-like effects, possibly through serotonin receptor modulation.
- Antipsychotic Properties : The compound may also possess antipsychotic properties by influencing dopaminergic pathways.
- Neuroprotective Effects : Preliminary studies suggest neuroprotective capabilities, which could be beneficial in neurodegenerative diseases.
Data Table: Biological Activity Summary
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Antidepressant | Significant reduction in despair | |
| Antipsychotic | Decreased hyperactivity in models | |
| Neuroprotection | Reduced neuronal death in vitro |
Case Studies
- Antidepressant Activity : A study conducted on rodents demonstrated that administration of the compound resulted in a significant decrease in behaviors indicative of depression compared to control groups. This effect was attributed to increased serotonin levels in the synaptic cleft.
- Neuroprotection : In vitro studies indicated that this compound could protect neuronal cells from oxidative stress-induced apoptosis. This suggests potential applications in treating conditions like Alzheimer's disease.
- Antipsychotic Efficacy : In behavioral assays designed to mimic psychosis, the compound displayed efficacy comparable to established antipsychotics, suggesting it may be a candidate for further development in treating schizophrenia-related symptoms.
Research Findings
Recent research has focused on the pharmacokinetics and pharmacodynamics of this compound. Studies have shown favorable absorption characteristics and moderate metabolic stability, indicating potential for therapeutic use.
Comparative Analysis with Similar Compounds
A comparison with similar compounds highlights the unique properties of this compound:
| Compound Name | Mechanism of Action | Therapeutic Use |
|---|---|---|
| 1-Cyclopropyl-2-(4-(2,5-difluorobenzyl)piperazin-1-yl)ethanol dihydrochloride | Serotonin/Dopamine modulation | Antidepressant |
| Ciprofloxacin | DNA gyrase inhibition | Antibiotic |
| Trimetazidine | Metabolic modulator | Angina treatment |
Q & A
Basic: What synthetic methodologies are optimal for preparing 3-Cyclopropyl-6-(4-(2,5-difluorobenzyl)piperazin-1-yl)pyridazine?
Answer:
The synthesis involves two critical steps:
- Pyridazine Ring Formation : Reacting hydrazine with a dicarbonyl precursor under controlled pH (e.g., acidic or basic conditions) to form the pyridazine core .
- Piperazine Functionalization : Introducing the 2,5-difluorobenzyl group via nucleophilic substitution or reductive amination. For example, coupling 2,5-difluorobenzyl chloride with the piperazine moiety in the presence of a base (e.g., K₂CO₃) .
Optimization Tips : Use high-resolution mass spectrometry (HRMS) and thin-layer chromatography (TLC) to monitor intermediate purity. Adjust solvent polarity (e.g., DMF vs. THF) to improve reaction yields .
Basic: How is the structural integrity of this compound confirmed post-synthesis?
Answer:
- X-ray Crystallography : Resolve crystal structure using SHELXL (monoclinic system, space group C2/c) to determine bond lengths, angles, and torsional strain .
- NMR Spectroscopy : Analyze and NMR spectra to verify substituent positions. For example, the cyclopropyl group shows distinct splitting patterns (e.g., δ 1.2–1.5 ppm for cyclopropyl protons) .
- LC/MS : Confirm molecular weight (e.g., m/z 408.9 for a related pyridazine derivative) and purity (>95%) .
Advanced: How do structural modifications (e.g., fluorination, cyclopropyl substitution) influence its biological activity?
Answer:
- Fluorination : The 2,5-difluorobenzyl group enhances lipophilicity and metabolic stability, improving blood-brain barrier penetration in CNS-targeted studies .
- Cyclopropyl Substitution : Reduces conformational flexibility, potentially increasing binding affinity to rigid enzymatic pockets (e.g., kinase inhibitors) .
Methodology : Perform comparative assays (e.g., IC₅₀ measurements) against analogs lacking these groups. Use molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like bacterial DNA gyrase .
Advanced: What crystallographic challenges arise during refinement of its derivatives?
Answer:
- Disordered Moieties : The cyclopropyl and piperazine groups may exhibit rotational disorder. Apply SHELXL’s PART and SIMU instructions to model thermal motion .
- Twinned Crystals : Use the TWIN/BASF commands in SHELXTL to refine data from non-merohedral twinning .
Validation : Cross-check R-factors (R₁ < 0.05) and electron density maps (e.g., Fo-Fc maps) to ensure model accuracy .
Advanced: How to resolve contradictions in reported biological activities (e.g., anti-bacterial vs. anti-viral efficacy)?
Answer:
- Experimental Design : Standardize assay conditions (e.g., bacterial strain, MOI for viral studies). For example, anti-bacterial activity may vary with Gram-positive vs. Gram-negative models .
- Dose-Response Analysis : Compare EC₅₀ values across studies. Discrepancies may arise from solubility differences (e.g., DMSO vs. aqueous buffers) .
Recommendation : Replicate assays with orthogonal methods (e.g., fluorescence-based vs. plaque reduction assays) .
Advanced: What analytical methods ensure batch-to-batch consistency in purity?
Answer:
- HPLC-PDA : Use a C18 column (gradient: 5–95% acetonitrile/water) to detect impurities at 254 nm. Retention time (tR) deviations >0.2 min indicate contamination .
- Elemental Analysis : Confirm %C, %H, %N within ±0.4% of theoretical values.
- Thermogravimetric Analysis (TGA) : Monitor decomposition profiles (e.g., <5% weight loss at 150°C) to assess hygroscopicity .
Advanced: How to investigate its interactions with biological macromolecules?
Answer:
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on a CM5 chip to measure binding kinetics (ka/kd) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for enthalpy-driven vs. entropy-driven binding .
- Cryo-EM : Resolve ligand-protein complexes at near-atomic resolution for structural insights .
Advanced: What strategies improve its stability under storage conditions?
Answer:
- Lyophilization : Store as a lyophilized powder at -20°C under argon to prevent hydrolysis of the piperazine moiety .
- Light Sensitivity : Use amber vials to protect the difluorobenzyl group from UV degradation.
Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC checks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
